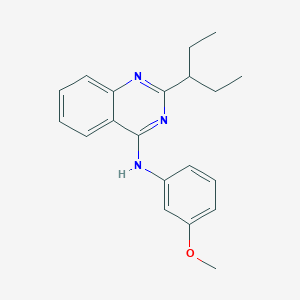
2-(1-ethylpropyl)-N-(3-methoxyphenyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves reacting specific aniline derivatives with various aldehydes, ketones, or halides to form the quinazolinone core. For instance, Alagarsamy et al. (2007) describe synthesizing a variety of novel 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones, showcasing the versatility in modifying the quinazolinamine structure to enhance its pharmacological activities (Alagarsamy & Murugesan, 2007).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is confirmed using various spectroscopic techniques, including FTIR, NMR, and UV spectroscopy. Sarkar et al. (2021) employed density functional theory (DFT) calculations to elucidate the structure and electronic properties of quinazolinone derivatives, highlighting the compound's structural confirmation and theoretical insights into its behavior (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinamines undergo various chemical reactions, including cyclization, substitution, and condensation, to form a wide range of pharmacologically active derivatives. Wu et al. (2022) synthesized a quinazolinamine derivative and analyzed its interaction with proteins through molecular docking, indicating the compound's potential for specific biological targets (Wu et al., 2022).
Physical Properties Analysis
The physical properties of quinazolinamine derivatives, such as solubility, melting point, and crystal structure, are crucial for their pharmacological application. These properties are often studied through X-ray crystallography and spectroscopic methods to understand better the compound's stability and formulation potential.
Chemical Properties Analysis
Quinazolinamines exhibit a range of chemical properties, including antimicrobial, anti-inflammatory, and analgesic activities, depending on their specific substitutions. For example, compounds synthesized by Alagarsamy et al. (2011) showed significant analgesic and anti-inflammatory activities, demonstrating the chemical properties' impact on biological actions (Alagarsamy et al., 2011).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-pentan-3-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-4-14(5-2)19-22-18-12-7-6-11-17(18)20(23-19)21-15-9-8-10-16(13-15)24-3/h6-14H,4-5H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYMWLBAIOQNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5657798.png)
![N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5657799.png)
![N-(4-fluorophenyl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5657805.png)
![(3-fluoro-4-methoxyphenyl)[4-(4-fluorophenyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B5657819.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5657822.png)
![2-[(4-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5657831.png)
![(3-{2-[1-(3,6-dimethyl-2-pyrazinyl)-4-piperidinyl]-1H-imidazol-1-yl}propyl)dimethylamine](/img/structure/B5657842.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5657855.png)
![1-methyl-4-[(3-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5657863.png)

![3-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5657875.png)
![1-[2-(dimethylamino)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5657885.png)
![1-({3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}sulfonyl)azetidin-3-ol](/img/structure/B5657886.png)
![N-(4-fluorobenzyl)-3-{1-[(2-oxoimidazolidin-4-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5657890.png)